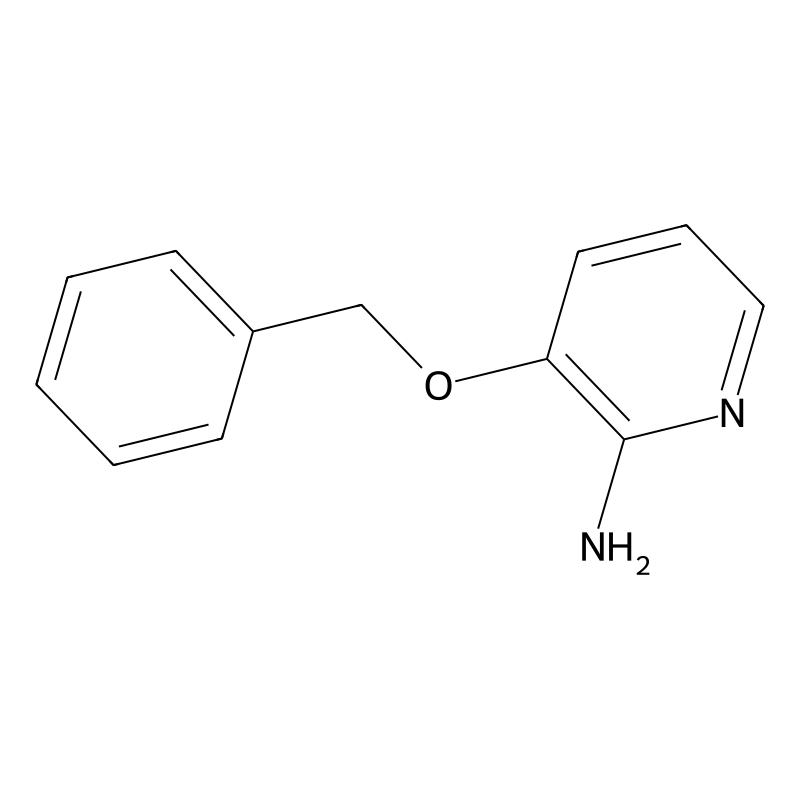

2-Amino-3-benzyloxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Applications:

2-ABP has been used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. For example, a study published in the journal "Synthetic Communications" describes the use of 2-ABP in the synthesis of novel pyridone derivatives with potential anti-inflammatory activity [].

Medicinal Chemistry:

Some studies have explored the potential therapeutic properties of 2-ABP itself. For instance, a study published in "Bioorganic & Medicinal Chemistry Letters" investigated the anticonvulsant activity of 2-ABP and its derivatives []. However, further research is needed to confirm and understand the potential therapeutic effects of 2-ABP.

2-Amino-3-benzyloxypyridine is an organic compound with the molecular formula and a CAS number of 24016-03-3. It is characterized by a pyridine ring substituted with an amino group and a benzyloxy group. The compound appears as a white to yellow-orange powder or crystal, depending on its purity and form. Its structure allows for various interactions due to the presence of functional groups that can participate in hydrogen bonding and other

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The amino group can accept protons, making it basic, while the benzyloxy group can participate in acid-base chemistry.

- Condensation Reactions: Under certain conditions, it may react with aldehydes or ketones to form imines or related products.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications .

Research indicates that 2-amino-3-benzyloxypyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, with studies suggesting effectiveness against certain bacterial strains. Additionally, it may possess antioxidant properties, contributing to its potential use in pharmaceutical applications. The compound's ability to interact with biological systems makes it a candidate for further investigation in drug development .

Several synthesis methods have been reported for 2-amino-3-benzyloxypyridine:

- Nucleophilic Substitution: Starting from 3-bromopyridine, an amino group can be introduced through nucleophilic substitution with an appropriate amine.

- Reduction Reactions: The benzyloxy group can be introduced via reduction of the corresponding benzyloxy derivative of pyridine.

- Direct Amination: Using amination techniques on pyridine derivatives can yield 2-amino-3-benzyloxypyridine directly.

These methods highlight the versatility of synthetic routes available for this compound .

2-Amino-3-benzyloxypyridine has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential use in developing new antimicrobial and antioxidant drugs.

- Chemical Research: It serves as an important intermediate in organic synthesis and materials science.

- Spectroscopic Studies: The compound's unique spectral properties make it suitable for research in photochemistry and spectroscopy .

Interaction studies involving 2-amino-3-benzyloxypyridine have revealed significant insights into its behavior in various environments. For instance:

- Solvent Effects: The compound exhibits different spectral characteristics depending on solvent polarity, indicating its sensitivity to environmental changes.

- pH Influence: Studies have shown that pH variations can lead to intramolecular proton transfer, affecting its reactivity and stability.

- Cyclodextrin Complexation: Interaction with β-cyclodextrin has been studied to understand its solubility and stability enhancements in aqueous solutions .

Several compounds share structural similarities with 2-amino-3-benzyloxypyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-benzyloxypyridine | Pyridine ring with amino and benzyloxy groups | Antimicrobial and antioxidant activity |

| 2-Amino-pyridine | Pyridine ring with only an amino group | Basicity without additional substituents |

| 4-Amino-3-benzyloxy-pyridine | Similar structure but different position of amino group | Potentially different reactivity due to substitution pattern |

| 2-Hydroxy-3-benzyloxypyridine | Hydroxy instead of amino group | Different hydrogen bonding capabilities |

These compounds illustrate the structural diversity within pyridine derivatives while emphasizing the unique functional properties of 2-amino-3-benzyloxypyridine that make it particularly interesting for research and application .

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant